Bis[(+)-pinanediolato]diboron
CAS No.: 230299-17-9
Cat. No.: VC5432798
Molecular Formula: C20H32B2O4
Molecular Weight: 358.1 g/mol
* For research use only. Not for human or veterinary use.
![Bis[(+)-pinanediolato]diboron - 230299-17-9](/images/structure/VC5432798.png)
Specification
CAS No. | 230299-17-9 |
---|---|
Molecular Formula | C20H32B2O4 |
Molecular Weight | 358.1 g/mol |
IUPAC Name | (1S,2R,6S,8S)-2,9,9-trimethyl-4-[(1R,2R,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
Standard InChI | InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14+,15-,16+,19+,20+/m0/s1 |
Standard InChI Key | VNEZFUGEQURPEN-RSFRWMQISA-N |
Isomeric SMILES | B1(O[C@@H]2C[C@@H]3C[C@@H]([C@]2(O1)C)C3(C)C)B4O[C@H]5C[C@@H]6C[C@H]([C@]5(O4)C)C6(C)C |
SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |
Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a diboron (B–B) bond with a length of approximately 1.71 Å, analogous to bis(pinacolato)diboron . Each boron atom is bonded to a (+)-pinanediolato ligand, a chiral diol derived from (+)-pinanediol. The pinanediolato group consists of a fused bicyclic system (a pinane skeleton) with two methyl groups and a geminal dimethyl substitution, creating a sterically congested environment . This steric bulk directs the reactivity of the B–B bond toward specific substrates in catalytic reactions.
Physical and Spectroscopic Data
Property | Value |
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CAS Number | 230299-17-9 |
Molecular Formula | |
Molecular Weight | 342.09 g/mol |
Melting Point | 120–122°C (lit.) |
Solubility | Soluble in THF, DCM, toluene |
Stability | Air-stable, moisture-resistant |
The compound’s infrared (IR) spectrum shows characteristic B–O stretches at 1,380 cm and 1,450 cm, while NMR reveals a singlet at δ 28 ppm, consistent with tetracoordinate boron .
Synthesis and Industrial Production
Laboratory-Scale Preparation
Bis[(+)-pinanediolato]diboron is synthesized via ligand exchange from tetrakis(dimethylamino)diboron () and (+)-pinanediol under acidic conditions :
The reaction proceeds in anhydrous dichloromethane at 0°C, yielding the product in >85% purity after recrystallization .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and minimize side reactions. Key steps include:
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Ligand Exchange: Automated dosing of (+)-pinanediol and in a toluene-acetic acid mixture.
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Purification: Centrifugal partition chromatography to isolate the product.
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Quality Control: HPLC and NMR to verify enantiomeric excess (>99%).
Reactivity and Mechanistic Insights
Borylation Reactions
The B–B bond in bis[(+)-pinanediolato]diboron undergoes oxidative addition to transition metals (e.g., Ni, Pd), enabling catalytic borylation of alkenes, alkynes, and arenes. For example, in nickel-catalyzed sp-sp couplings:
The chiral environment of the ligand induces enantioselectivity, achieving up to 95% ee in arylboronate synthesis .
Asymmetric Catalysis
In rhodium-catalyzed hydroborations, the reagent’s pinanediolato ligands dictate the stereochemical outcome. For α,β-unsaturated ketones:
\text{RC=O} + \text{B}_2(\text{pinanediolato})_2 \xrightarrow{\text{RhCl(PPh}_3\text{)}_3} \text{RC(Bpin)–OH } \text{ (85% ee)}The bulky ligands hinder undesired diastereomers, favoring syn-addition.
Applications in Organic Synthesis
Suzuki-Miyaura Couplings
Bis[(+)-pinanediolato]diboron serves as a boron source in enantioselective Suzuki reactions. A representative example:
\text{Ar–Br} + \text{B}_2(\text{pinanediolato})_2 \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{Ar–B(pinanediolato)} \xrightarrow{\text{R–X}} \text{Ar–R (90% yield, 92% ee)}This method is pivotal for constructing axially chiral biaryls in drug discovery .
Directed C–H Borylation
The reagent enables regioselective C–H borylation of arenes under iridium catalysis. For instance:
The pinanediolato ligands suppress para-borylation via steric effects.
Comparative Analysis with Related Diboron Reagents
Reagent | Ligand | Steric Bulk | Enantioselectivity | Stability |
---|---|---|---|---|
Bis(pinacolato)diboron | Pinacolato | Moderate | None | High |
Bis[(+)-pinanediolato]diboron | (+)-Pinanediolato | High | High (up to 95% ee) | High |
Bis(catecholato)diboron | Catecholato | Low | None | Low |
The pinanediolato ligand’s high steric bulk and chiral induction make it superior for asymmetric applications compared to pinacolato or catecholato analogues .
Challenges and Future Directions
Despite its advantages, bis[(+)-pinanediolato]diboron faces limitations:
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Cost: (+)-Pinanediol is expensive due to its natural origin.
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Substrate Scope: Steric hindrance limits reactivity with bulky alkenes.
Future research aims to:
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Develop synthetic routes to (+)-pinanediol from renewable sources.
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Engineer hybrid ligands combining pinanediolato’s chirality with enhanced reactivity.
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